2-(4-chloro-2-nitrophenyl)-1H-indole 2-(4-chloro-2-nitrophenyl)-1H-indole
Brand Name: Vulcanchem
CAS No.: 65287-40-3
VCID: VC15922792
InChI: InChI=1S/C14H9ClN2O2/c15-10-5-6-11(14(8-10)17(18)19)13-7-9-3-1-2-4-12(9)16-13/h1-8,16H
SMILES:
Molecular Formula: C14H9ClN2O2
Molecular Weight: 272.68 g/mol

2-(4-chloro-2-nitrophenyl)-1H-indole

CAS No.: 65287-40-3

Cat. No.: VC15922792

Molecular Formula: C14H9ClN2O2

Molecular Weight: 272.68 g/mol

* For research use only. Not for human or veterinary use.

2-(4-chloro-2-nitrophenyl)-1H-indole - 65287-40-3

Specification

CAS No. 65287-40-3
Molecular Formula C14H9ClN2O2
Molecular Weight 272.68 g/mol
IUPAC Name 2-(4-chloro-2-nitrophenyl)-1H-indole
Standard InChI InChI=1S/C14H9ClN2O2/c15-10-5-6-11(14(8-10)17(18)19)13-7-9-3-1-2-4-12(9)16-13/h1-8,16H
Standard InChI Key VNCSRNPGUFVOEW-UHFFFAOYSA-N
Canonical SMILES C1=CC=C2C(=C1)C=C(N2)C3=C(C=C(C=C3)Cl)[N+](=O)[O-]

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s structure consists of an indole ring system (a bicyclic framework with a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring) substituted at the 2-position with a 4-chloro-2-nitrophenyl group. Key structural attributes include:

  • Indole core: The 1H-indole system ensures planar aromaticity, with delocalized π-electrons across the fused rings.

  • Substituents:

    • A nitro group (-NO2_2) at the 2-position of the phenyl ring.

    • A chlorine atom (-Cl) at the 4-position of the phenyl ring.

The IUPAC name is 2-(4-chloro-2-nitrophenyl)-1H-indole, and its CAS registry number is 65287-40-3 .

Table 1: Molecular data for 2-(4-chloro-2-nitrophenyl)-1H-indole

PropertyValueSource
Molecular formulaC14H9ClN2O2\text{C}_{14}\text{H}_9\text{ClN}_2\text{O}_2
Molecular weight272.68 g/mol
Exact mass272.0253 g/mol
Topological polar surface area61.6 Ų
LogP (partition coefficient)4.27

Synthetic Methodologies

Key Reaction Conditions:

  • Base: Potassium carbonate (K2CO3\text{K}_2\text{CO}_3) or similar.

  • Solvent: Dimethylformamide (DMF) or tetrahydrofuran (THF).

  • Temperature: 80–100°C .

Catalytic Hydrogenation Pathways

Patent literature describes the use of catalytic hydrogenation to reduce nitro groups in chloronitroaromatics to amines, followed by acid-catalyzed cyclization to form oxindoles . Although this process targets oxindoles, it suggests that 2-(4-chloro-2-nitrophenyl)-1H-indole could hypothetically arise from partial reduction or intermediate trapping during such reactions. For instance:

  • Nitro reduction: Catalytic hydrogenation of the nitro group to an amine using H2/Pd-C\text{H}_2/\text{Pd-C}.

  • Cyclization: Intramolecular attack of the amine on a proximal ester or carbonyl group .

Table 2: Hypothetical synthetic route for 2-(4-chloro-2-nitrophenyl)-1H-indole

StepReactionConditions
1Nitro reductionH2\text{H}_2, Pd/C, ethanol
2CyclizationH2SO4\text{H}_2\text{SO}_4, heat

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